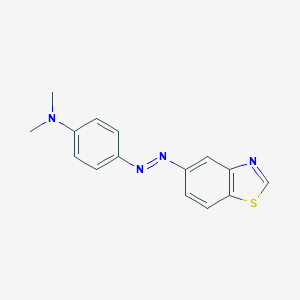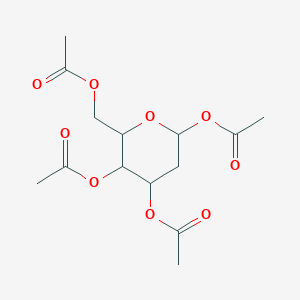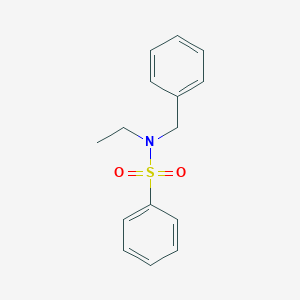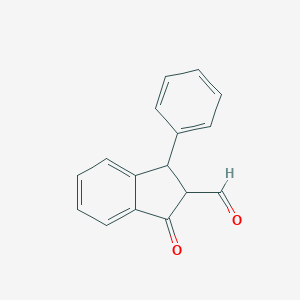
2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanone, also known as BZD, is a chemical compound that has been extensively studied for its potential applications in various fields. BZD is a yellow crystalline powder with a molecular formula of C14H10OS2 and a molecular weight of 274.35 g/mol.
Aplicaciones Científicas De Investigación
2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanone has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, this compound has been shown to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, this compound has been studied for its potential use as a building block for the synthesis of various organic materials, such as polymers and liquid crystals. In catalysis, this compound has been investigated for its potential use as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanone is not well understood, but it is believed to act as an inhibitor of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. This compound has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species. In addition, this compound has been shown to have antimicrobial properties and has been investigated for its potential use as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanone in lab experiments is its high yield of synthesis. This compound is also relatively stable and can be stored for extended periods of time. However, this compound is highly reactive and can be difficult to handle in lab experiments. In addition, the mechanism of action of this compound is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanone. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of this compound and its potential use in treating various diseases. Additionally, this compound could be further studied for its potential use in materials science and catalysis.
Métodos De Síntesis
2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanone can be synthesized through a variety of methods, including the reaction of 1,3-dithiol-2-thione with benzaldehyde in the presence of a base such as potassium hydroxide. The reaction yields this compound as a yellow crystalline solid with a high yield. Other methods of synthesis include the reaction of 1,3-dithiol-2-thione with various aldehydes or ketones, or the reaction of 2-mercaptobenzothiazole with benzaldehyde.
Propiedades
Fórmula molecular |
C15H10OS2 |
|---|---|
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
2-(1,3-benzodithiol-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C15H10OS2/c16-12(11-6-2-1-3-7-11)10-15-17-13-8-4-5-9-14(13)18-15/h1-10H |
Clave InChI |
PECOHZGXCSGTCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C=C2SC3=CC=CC=C3S2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=C2SC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)








![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)

